molecular formula C18H31ClFN B2541238 [1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride CAS No. 1311318-45-2

[1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride

Cat. No.: B2541238
CAS No.: 1311318-45-2
M. Wt: 315.9
InChI Key: DIGPXGKOUVBXLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine hydrochloride typically involves the reaction of 4-fluorophenylpropylamine with 7-methyloctylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in reaction mechanism studies to understand the behavior of similar compounds .

Biology: In biological research, this compound is used to study cell signaling pathways and receptor interactions . It helps in understanding the effects of fluorinated compounds on biological systems .

Medicine: In medicinal research, 1-(4-Fluorophenyl)propylamine hydrochloride is investigated for its potential therapeutic applications . It is studied for its effects on neurological disorders and cancer treatments .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceutical intermediates . It plays a role in the production of high-value chemicals .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing cellular pathways . This interaction can lead to various biological effects, including changes in cell signaling and gene expression .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(4-Fluorophenyl)propylamine hydrochloride lies in its fluorinated phenyl group , which imparts distinct chemical and biological properties . This fluorination enhances the compound’s stability and lipophilicity , making it valuable for various research applications .

Biological Activity

1-(4-Fluorophenyl)propylamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H30_{30}FN
  • Molecular Weight : 279.44 g/mol
  • CAS Number : 1041552-56-0
  • Purity : >95% .

Biological Activity Overview

The biological activity of 1-(4-Fluorophenyl)propylamine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. It is structurally related to other compounds that have shown promise in treating neurological disorders, particularly those affecting dopaminergic and serotonergic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antipsychotic Activity : Some derivatives have shown efficacy in reducing symptoms of psychosis in animal models.
  • Anxiolytic Effects : Compounds targeting serotonin pathways may provide anxiety relief.
  • Neuroprotective Properties : Certain structural analogs demonstrate the ability to protect neuronal cells from degeneration.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
Compound AAntipsychotic
Compound BAnxiolytic
Compound CNeuroprotective

Case Studies

  • Antipsychotic Efficacy :
    • A study involving a related compound demonstrated significant reductions in psychotic symptoms in rodent models, suggesting potential efficacy for 1-(4-Fluorophenyl)propylamine hydrochloride as an antipsychotic agent. The compound exhibited a favorable side effect profile compared to traditional antipsychotics, which often cause extrapyramidal symptoms .
  • Neuroprotective Effects :
    • In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress, potentially delaying neurodegenerative processes. This was evidenced by increased cell viability in the presence of neurotoxic agents when treated with these compounds .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)propyl]-7-methyloctan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30FN.ClH/c1-4-18(16-10-12-17(19)13-11-16)20-14-8-6-5-7-9-15(2)3;/h10-13,15,18,20H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGPXGKOUVBXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCCCCCCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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